molecular formula C15H12N4O2S B2582487 N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1185020-33-0

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2582487
CAS No.: 1185020-33-0
M. Wt: 312.35
InChI Key: HBJOUBOYWUEPNR-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including chromeno, thiazole, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[4,3-d]thiazole core, which can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a chromone derivative. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the positions on the thiazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Research could focus on its potential as an enzyme inhibitor or as a ligand for various biological targets, contributing to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic applications are of great interest. It could be investigated for its efficacy in treating diseases such as cancer, inflammation, or infectious diseases, given its structural similarity to other bioactive molecules.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various technological applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methoxyphenyl-1H-pyrazole-5-amine
  • 2-amino-9H-chromeno[2,3-d]thiazol-9-ones

Uniqueness

Compared to similar compounds, N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide may offer unique properties such as enhanced binding affinity to certain biological targets or improved stability under physiological conditions. Its combination of chromeno, thiazole, and pyrazole rings provides a distinctive scaffold that can be exploited for various applications in research and industry.

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique arrangement of heterocyclic rings, including chromeno, thiazole, and pyrazole structures. Its molecular formula is C16H14N4O3SC_{16}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 342.37 g/mol. The presence of these structural motifs is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to this compound. For instance, compounds containing pyrazole moieties have shown significant antiproliferative effects against various cancer cell lines, including cervical cancer (HeLa) and colorectal adenocarcinoma (DLD-1). In one study, certain pyrazole derivatives exhibited IC50 values ranging from 5 µM to 29 µM against these cell lines, indicating potent anticancer activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound IHeLa0.07
Compound IIHeLa0.06
Compound SC74102DLD-113
N-(4H-chromeno...)Various5–29

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in cancer progression. Notably, it has shown activity against epidermal growth factor receptor (EGFR) and c-Jun N-terminal kinase (JNK) pathways. Inhibitors targeting these pathways are crucial in cancer treatment due to their roles in cell proliferation and survival.

In one study, derivatives exhibited moderate EGFR inhibitory activity with IC50 values around 49 µM . The dual inhibition of EGFR and JNK pathways enhances the therapeutic potential of these compounds.

The proposed mechanism behind the biological activity of this compound involves:

  • Receptor Binding : The compound interacts with specific receptors, inhibiting their activation.
  • Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest in cancer cells, promoting apoptosis.

Case Study 1: Antitumor Efficacy in Animal Models

A study evaluated the in vivo antitumor efficacy of a related pyrazole compound in murine models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent.

Case Study 2: Inhibition of Tumor Growth

Another investigation focused on the effect of this compound on tumor growth in xenograft models. The findings indicated that the compound effectively reduced tumor growth rates by targeting multiple signaling pathways involved in tumorigenesis.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-19-7-6-10(18-19)14(20)17-15-16-13-9-4-2-3-5-11(9)21-8-12(13)22-15/h2-7H,8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJOUBOYWUEPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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